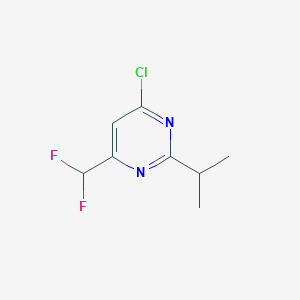
4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chlorine, difluoromethyl, and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed difluoromethylation of heteroaryl chlorides . This reaction is carried out under mild conditions and involves the use of difluoromethylating agents such as [(SIPr)Ag(CF2H)]2. The reaction proceeds with high efficiency, yielding the desired difluoromethylated product.
Industrial Production Methods
Industrial production of 4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties, such as increased stability or specific electronic characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine derivatives.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity through hydrogen bonding and other interactions . The isopropyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine
- 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine
- Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate
Uniqueness
4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of chlorine, difluoromethyl, and isopropyl groups in the pyrimidine ring provides a distinct set of properties that can be exploited in various applications. Compared to similar compounds, it may offer improved binding affinity, selectivity, and stability in certain contexts.
Eigenschaften
Molekularformel |
C8H9ClF2N2 |
|---|---|
Molekulargewicht |
206.62 g/mol |
IUPAC-Name |
4-chloro-6-(difluoromethyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H9ClF2N2/c1-4(2)8-12-5(7(10)11)3-6(9)13-8/h3-4,7H,1-2H3 |
InChI-Schlüssel |
OBMLYLAGFULADQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=CC(=N1)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


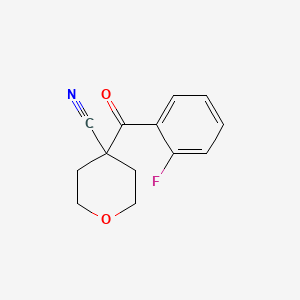
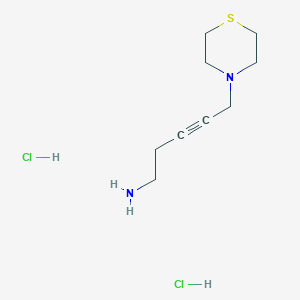
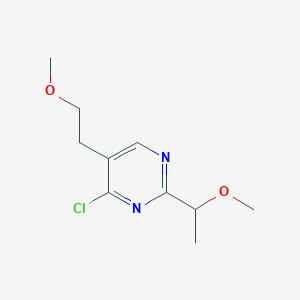
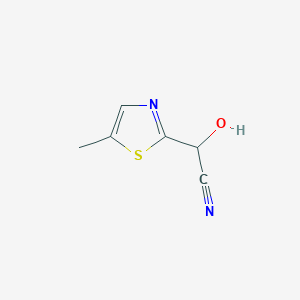


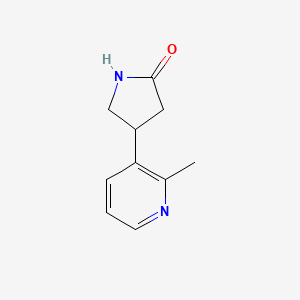


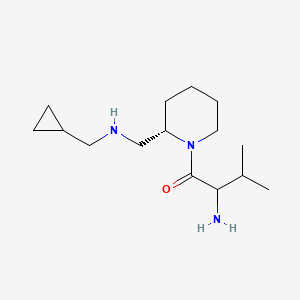

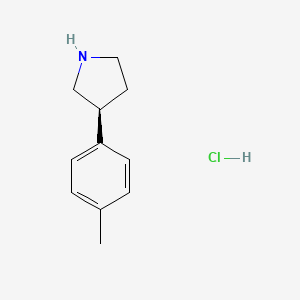
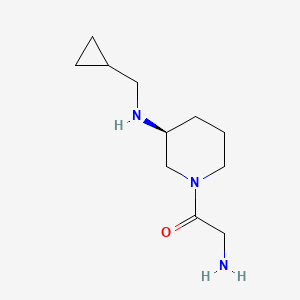
![3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11794656.png)
